

Toxicological Profile of Mono(2-ethyl-5-oxohexyl) adipate (MEHHA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mono(2-ethyl-5-oxohexyl) adipate

Cat. No.: B154147

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for **Mono(2-ethyl-5-oxohexyl) adipate** (MEHHA) is limited. MEHHA is a primary metabolite of Di(2-ethylhexyl) adipate (DEHA), a widely used plasticizer.[1][2][3] Consequently, this toxicological profile focuses on the comprehensive data available for the parent compound, DEHA, to infer the potential toxicological properties of MEHHA. A key study has shown that MEHHA itself is not mutagenic.[2]

Executive Summary

Mono(2-ethyl-5-oxohexyl) adipate (MEHHA) is a metabolite of the plasticizer Di(2-ethylhexyl) adipate (DEHA).[1][2][3] While specific toxicological studies on MEHHA are scarce, a robust body of evidence on DEHA provides a basis for assessing its potential health effects. DEHA exhibits low acute toxicity.[4][5] Repeated-dose studies in rodents have identified the liver and body weight as primary targets of toxicity at high doses.[1][4] Genotoxicity studies on DEHA have been largely negative, and it is not considered a genotoxic agent.[2][4] Carcinogenicity studies in rodents have shown some evidence of liver tumors in mice at high doses, but not in rats, leading to the classification of DEHA as not classifiable as to its carcinogenicity to humans.[5] Developmental toxicity studies with DEHA in rats have shown slight fetotoxicity at high doses, but no teratogenic effects.[4] A key study on MEHHA found it to be non-mutagenic in the Ames test.[2] This guide provides a detailed summary of the available toxicological data on DEHA, which is essential for understanding the potential risks associated with its metabolite, MEHHA.

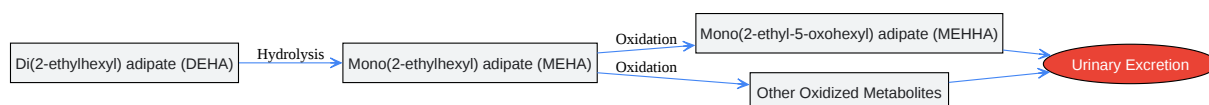
Chemical and Physical Properties

Property	Value	Source
Chemical Name	Mono(2-ethyl-5-oxohexyl) adipate	PubChem
Synonyms	MEHHA, 5-oxo-MEHA	PubChem[6]
CAS Number	134998-72-4	PubChem[6]
Molecular Formula	C14H24O5	PubChem[6]
Molecular Weight	272.34 g/mol	PubChem[6]

Toxicokinetics and Metabolism

Following oral administration, DEHA is rapidly hydrolyzed to Mono(2-ethylhexyl) adipate (MEHA) and 2-ethylhexanol. MEHA can then undergo further oxidation to form MEHHA and other metabolites.[1][2] These metabolites are the primary forms excreted in the urine.[1] The biotransformation of DEHA to its metabolites is an extensive and rapid process.[3]

Diagram: Metabolic Pathway of DEHA



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Caption: Metabolic conversion of DEHA to MEHHA and other metabolites.

Toxicological Data Summary

The following tables summarize the key toxicological findings for Di(2-ethylhexyl) adipate (DEHA).

Acute Toxicity

Species	Route	LD50	Reference
Rat (male)	Oral	>2 g/kg	[4]
Rat (female)	Oral	>2 g/kg	[4]
Rat	Dermal	>2 g/kg	[4]

Repeated-Dose Toxicity

Species	Duration	Route	NOAEL	LOAEL	Key Effects	Reference
Rat	90 days	Oral (feed)	189 mg/kg/day	400 mg/kg/day	Reduced body weight gain	[4]
Mouse	90 days	Oral (feed)	451 mg/kg/day	600 mg/kg/day	Reduced body weight gain	[4]
Rat	28 days	Intravenous	200 mg/kg/day	450 mg/kg/day	Decreased body weight gain, increased liver weight	[7]

Genotoxicity

A study on three putative metabolites of di(2-ethylhexyl) adipate, including **Mono(2-ethyl-5-oxohexyl) adipate**, found them to be not mutagenic to *S. typhimurium* strains TA100, TA102, TA98, or TA97 in the presence or absence of exogenous metabolic activation.[\[2\]](#)

Assay	System	Result	Reference
Ames Test	Salmonella typhimurium	Negative	[4]
Unscheduled DNA Synthesis	Mammalian cells	Negative	[4]
Mouse Micronucleus Assay	In vivo	Negative	[4]

Carcinogenicity

Species	Route	Duration	Findings	Reference
Rat	Oral (feed)	2 years	No evidence of carcinogenicity	[1]
Mouse	Oral (feed)	2 years	Evidence of liver cancer in female mice at high doses	[4]

The International Agency for Research on Cancer (IARC) has concluded that there is limited evidence for the carcinogenicity of DEHA in experimental animals and has classified it as not classifiable as to its carcinogenicity to humans (Group 3).[\[5\]](#)

Reproductive and Developmental Toxicity

Species	Study Type	Route	NOAEL	LOAEL	Key Effects	Reference
Rat	One-generation	Oral (feed)	-	~3222 mg/kg/day	Reduced body weight gain in dams and pups	[4]
Rat	Developmental	Oral (feed)	170 mg/kg/day	1080 mg/kg/day	Reduced ossification (slight fetotoxicity)	[4]
Rat	Developmental	Oral (gavage)	200 mg/kg/day	400 mg/kg/day	Increased postnatal death	[8]

DEHA did not show evidence of being teratogenic in rats.

Experimental Protocols

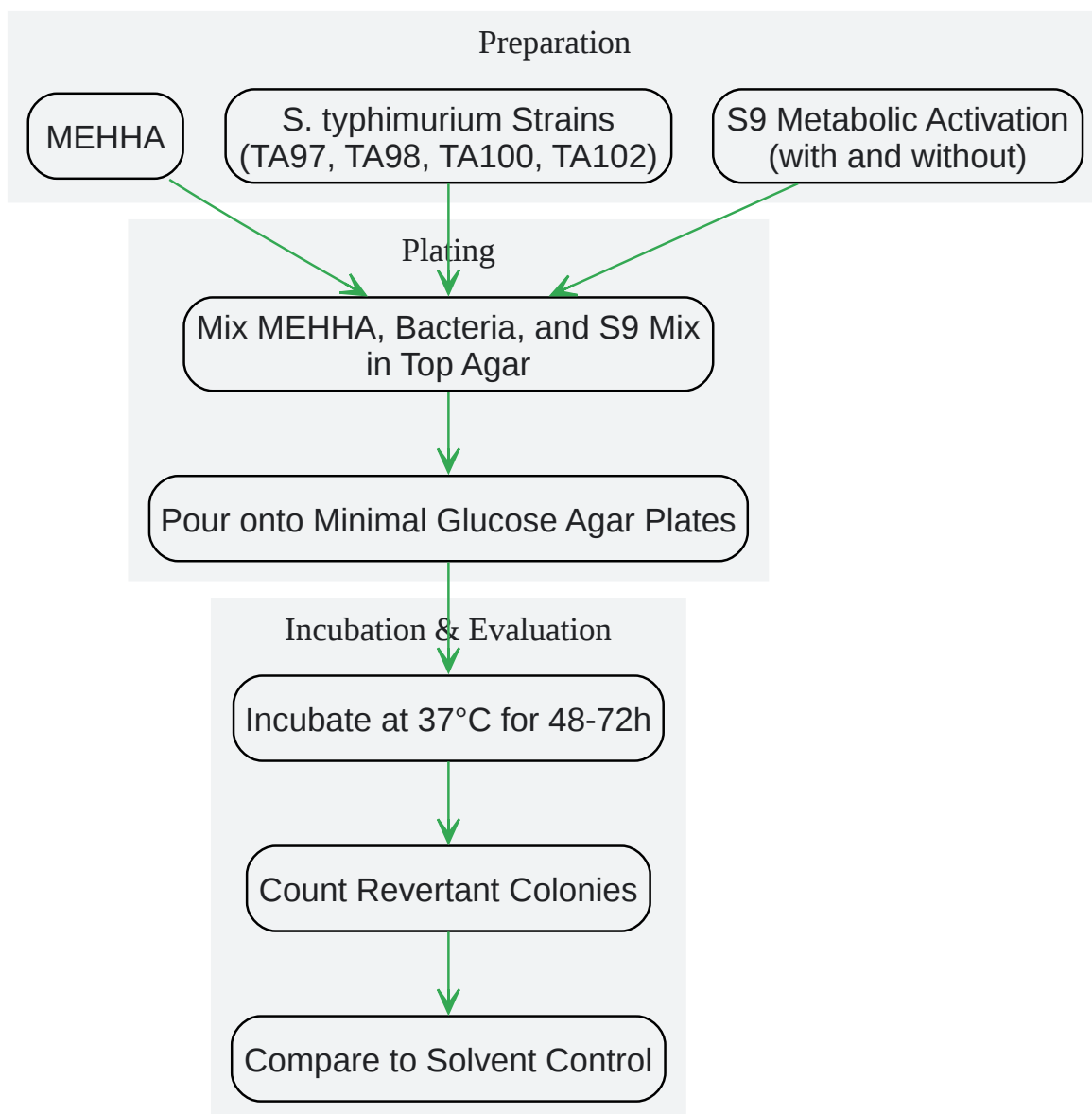
Ames Test (Bacterial Reverse Mutation Assay) for MEHHA

- Test System: *Salmonella typhimurium* strains TA97, TA98, TA100, and TA102.
- Metabolic Activation: The assay was conducted with and without an exogenous metabolic activation system (S9 mix) derived from the livers of rats pre-treated with Aroclor 1254.
- Procedure: Varying concentrations of **Mono(2-ethyl-5-oxohexyl) adipate** were added to a top agar containing the respective bacterial strain and, in the case of metabolic activation, the S9 mix. This mixture was then poured onto minimal glucose agar plates.
- Incubation: Plates were incubated at 37°C for 48-72 hours.
- Evaluation: The number of revertant colonies (his⁺ revertants) on the test plates was counted and compared to the number of spontaneous revertant colonies on the solvent

control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

- Result for MEHHA: Negative.[2]

Diagram: Ames Test Workflow



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Caption: Workflow for the Ames test to assess mutagenicity.

Developmental Toxicity Study (Oral Gavage)

- Test Species: Wistar rats.
- Administration: Di(2-ethylhexyl) adipate was administered by oral gavage to pregnant dams daily from gestation day 7 to postnatal day 16.
- Dose Groups: 0 (control), 200, 400, and 800 mg/kg/day.
- Maternal Observations: Body weight, food and water consumption, and clinical signs of toxicity were monitored throughout the study. Gestation length was recorded.
- Postnatal Observations: Litter size, pup viability, sex ratio, and pup body weights were recorded. Anogenital distance was measured on postnatal day 1. Nipple retention was assessed in male pups.
- Necropsy: Dams and pups were subjected to a full necropsy. Organ weights were recorded.
- Endpoints Evaluated: Effects on gestation, parturition, maternal health, and offspring survival, growth, and development were assessed.

Conclusion

The toxicological profile of **Mono(2-ethyl-5-oxohexyl) adipate** (MEHHA) is largely inferred from data on its parent compound, Di(2-ethylhexyl) adipate (DEHA). DEHA demonstrates low acute toxicity and is not genotoxic. The primary concerns at high levels of exposure are effects on body weight and the liver. While DEHA has been shown to cause liver tumors in female mice at high doses, it is not considered a human carcinogen. Developmental toxicity is observed only at maternally toxic doses and does not include teratogenicity. Importantly, direct testing of MEHHA has shown it to be non-mutagenic. This comprehensive overview of the toxicology of DEHA provides a strong foundation for the risk assessment of its metabolite, MEHHA. Further research directly on MEHHA would be beneficial to fully characterize its toxicological profile.

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